チオフェン-2-アミン

概要

説明

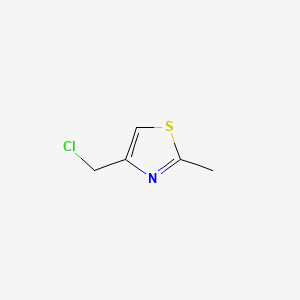

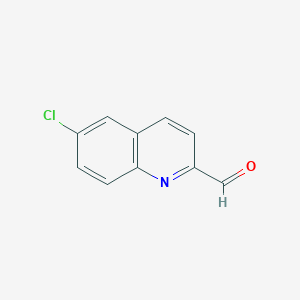

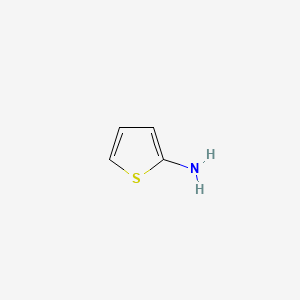

2-Thiophenamine, also known as Thiophen-2-amine, is a chemical compound with the empirical formula C4H5NS . It has a molecular weight of 99.15 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of thiophene derivatives, including 2-Thiophenamine, has been a topic of interest in recent years . Various strategies have been developed for the synthesis of thiophene derivatives, including heterocyclization of various substrates . Green methodologies have also been explored for the synthesis of 2-aminothiophenes .

Molecular Structure Analysis

The molecular structure of 2-Thiophenamine consists of a five-membered ring with one sulfur atom . The Hill notation for its empirical formula is C4H5NS .

科学的研究の応用

チオフェン-2-アミン、別名2-チオフェナミンまたは2-アミノチオフェンとしても知られるこの化合物の科学研究における用途について、包括的に分析します。

エレクトロクロミックデバイス

チオフェン-2-アミン誘導体は、高コントラストのエレクトロクロミックデバイスの開発に使用されています。 これらのデバイスは、電荷が印加されると色が変化するため、スマートウィンドウ、ディスプレイ、ミラーなどに使用できます .

殺菌活性

チオフェン-2-アミンを含む化合物は、殺菌活性に可能性を示しています。 チオフェン環上の特定の位置にクロロ基が存在すると、この活性が大幅に高まる可能性があります .

生物活性化合物

チオフェン-2-アミンベースのアナログは、さまざまな生物学的効果を持つ生物活性化合物のクラスとして研究されており、医薬品化学者が高度な医薬品を開発するために価値があります .

製薬研究

製薬研究では、チオフェン-2-アミンは、抗炎症作用と抗菌作用の可能性を持つさまざまな化合物を合成するために使用されます。 ピリミジン誘導体とアシルグアニジン誘導体の合成において役割を果たしています .

材料科学

チオフェン-2-アミンは、多層カーボンナノチューブ(MWCNT)を機能化するために使用されており、これは、強化された特性を持つ高度な材料を作成する上で重要です .

有機半導体

この化合物は、有機薄膜トランジスタ(OFET)や有機発光ダイオード(OLED)の開発に不可欠な有機半導体の進歩にも関与しています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Thiophen-2-amine, also known as 2-Thiophenamine or 2-AMINOTHIOPHENE, is a compound that has been the subject of interest due to its potential biological activity Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s known that thiophene derivatives interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammation .

Biochemical Pathways

Thiophen-2-amine may affect various biochemical pathways due to its potential interaction with different biological targets. For instance, by inhibiting COX and LOX enzymes, thiophen-2-amine could potentially affect the arachidonic acid pathway, which plays a crucial role in inflammation .

Pharmacokinetics

The physicochemical properties such as boiling point, density, and refractive index have been reported . These properties can influence the compound’s bioavailability, but further studies are needed to fully understand the pharmacokinetics of thiophen-2-amine.

Result of Action

Given its potential biological activity, it could potentially lead to changes in cellular processes, such as inflammation, based on the activity of other thiophene derivatives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thiophen-2-amine. For instance, the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivative by environmental pollutant aromatic amines has been studied . This suggests that environmental pollutants could potentially affect the activity of thiophen-2-amine.

特性

IUPAC Name |

thiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQWRXYOTXRDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210601 | |

| Record name | 2-Thiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

616-46-6 | |

| Record name | 2-Aminothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-THIOPHENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9MN5C2AMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most common method for synthesizing 2-aminothiophene derivatives?

A1: The Gewald reaction is the most widely used method for preparing substituted 2-aminothiophenes. This three-component reaction involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base catalyst. [, , , , , , , , , ]

Q2: Can you provide examples of alternative synthetic routes to 2-aminothiophenes?

A2: Besides the Gewald reaction, researchers have explored alternative approaches, including:

- Copper-catalyzed addition-oxidative cyclization: This method utilizes alkynoates and thioamides as starting materials. []

- Elemental sulfur-promoted redox condensation: This approach employs enaminones and methylene nitriles to selectively produce 2-aminofurans or 2-aminothiophenes. []

- Metal-free one-pot synthesis: This strategy utilizes 2-ynals and thioamides in alcohols, proceeding through a cascade reaction. []

- Cyclization of gem-dihaloalkenes: This method involves reacting gem-dibromoalkenes or gem-dichloroalkenes with β-keto tertiary thioamides. []

- PPh2Me-mediated tandem reaction: This approach utilizes 2-alkyl-2,3-butadienoates and isothiocyanates. []

Q3: What is the molecular formula and weight of 2-aminothiophene?

A3: The molecular formula of 2-aminothiophene is C4H5NS, and its molecular weight is 99.15 g/mol.

Q4: How can 2-aminothiophenes be characterized using spectroscopic techniques?

A4: 2-Aminothiophenes can be characterized using various spectroscopic techniques:

- NMR spectroscopy (1H and 13C NMR): This technique provides valuable information about the hydrogen and carbon environments in the molecule. [, ]

- IR spectroscopy: This method helps identify functional groups present in the molecule, such as the amine and thiophene ring vibrations. [, , ]

- Mass spectrometry: This technique determines the molecular weight and fragmentation pattern of the compound. [, , ]

- UV-Vis spectroscopy: This method analyzes the compound's absorption and transmission of light in the ultraviolet and visible regions, providing information about its electronic structure. [, , ]

Q5: What is the significance of the reactivity of the amino group in 2-aminothiophenes?

A5: The amino group in 2-aminothiophenes plays a crucial role in their reactivity and diverse applications:

- N-Alkylation: Although challenging, N-alkylation of 2-amino-3-acylthiophenes can be achieved under mild conditions using specific reagents like caesium carbonate and tetrabutylammonium iodide. []

- Schiff base formation: Reacting 2-aminothiophenes with aldehydes or ketones yields Schiff bases, expanding their structural diversity and potential applications. []

- Heterocycle synthesis: 2-Aminothiophenes act as versatile building blocks for constructing various fused heterocyclic systems, including thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. [, , , ]

Q6: Are there any reported challenges in the N-alkylation of 2-aminothiophenes?

A6: Yes, N-alkylation of 2-aminothiophenes has been known to be difficult under mild conditions. Traditional methods often require forcing conditions. []

Q7: What are the potential applications of 2-aminothiophene derivatives?

A7: 2-Aminothiophene derivatives hold promise in various fields, including:

- Pharmaceuticals: They exhibit a broad range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor effects. [, , , , , , ] For instance, they have been investigated for treating tuberculosis, schizophrenia, bipolar disorder, and as potential anticancer agents. [, , ]

- Dyes and pigments: Their unique electronic properties make them suitable for developing disperse and acid dyes with vibrant colors and good fastness properties. [, , ]

- Optoelectronic materials: Certain derivatives, particularly those with N,N-diaryl substituents, show potential for applications in organic electronics and photonics. [, ]

Q8: What are the advantages of using 2-aminothiophenes in dye synthesis?

A8: 2-aminothiophenes offer several benefits as building blocks for dyes:

- Chromophore properties: They contribute to the chromophore system, influencing the color and intensity of the dye. [, ]

- Versatility: Their structure can be readily modified to tune the color and other properties of the dye. [, ]

- Fastness properties: Dyes derived from 2-aminothiophenes often exhibit good fastness to washing and light. []

Q9: Can 2-aminothiophenes be used as catalysts?

A9: While not typically used as catalysts themselves, certain 2-aminothiophene derivatives have been employed as ligands in metal-catalyzed reactions, influencing the catalyst's activity and selectivity.

Q10: How is computational chemistry used in research on 2-aminothiophenes?

A10: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of 2-aminothiophenes.

- QSAR modeling: Quantitative structure-activity relationship (QSAR) studies help establish correlations between the molecular structure of 2-aminothiophene derivatives and their biological activities. These models aid in designing new derivatives with improved potency and selectivity. [, ]

- Mechanism elucidation: Computational methods help unravel the mechanisms of reactions involving 2-aminothiophenes, providing insights into reaction pathways and intermediates. [, ]

Q11: How do structural modifications of 2-aminothiophenes affect their biological activity?

A11: Modifications to the 2-aminothiophene core significantly influence its biological activity:

- Substituents on the thiophene ring: Electron-withdrawing groups often enhance activity, while electron-donating groups may have the opposite effect. [, , ]

- N-substitution: The nature of the substituent on the amino group drastically impacts the compound's pharmacological profile, influencing its target affinity, potency, and selectivity. [, , ]

- Fused heterocycles: Incorporating the 2-aminothiophene moiety into larger fused ring systems can significantly alter its physicochemical properties and biological activity, potentially leading to compounds with improved pharmacokinetic profiles and target specificity. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。